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molecular formula C8H7BrN2O B8785777 (4-bromo-1H-indazol-6-yl)methanol

(4-bromo-1H-indazol-6-yl)methanol

Cat. No. B8785777
M. Wt: 227.06 g/mol
InChI Key: JBUXKBWMBKGWMG-UHFFFAOYSA-N
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Patent
US08765748B2

Procedure details

According to the method of A52A, 4-bromo-1H-indazole-6-carboxylic acid (1 g, 4 mmol) was reacted with borane (6 ml, 6 mmol) to give the title compound as a pale yellow solid (800 mg, 88%). MS ESI [M+H]+, calcd for [C8H7BrN2O+H]+ 227.0, 229.0; found m/z 226.9, 228.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([C:11](O)=[O:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.B>>[Br:1][C:2]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C2C=NNC2=CC(=C1)C(=O)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=NNC2=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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